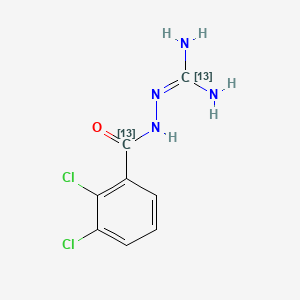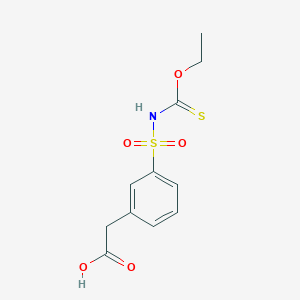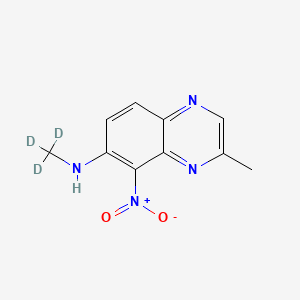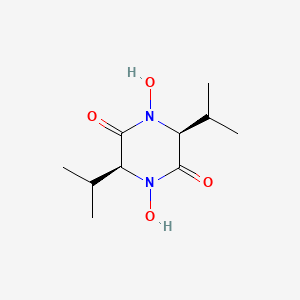
(3S,6S)-1,4-dihydroxy-3,6-di(propan-2-yl)piperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,6S)-1,4-dihydroxy-3,6-di(propan-2-yl)piperazine-2,5-dione is a biologically active compound derived from the marine fungus Aspergillus terreus. It is known for its potent antimicrobial properties, particularly against Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa . The compound is part of a family of terramides, which also includes terramide A and terramide B .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of terramide C involves the fermentation of Aspergillus terreus in a soybean solid medium. The fermentation process is optimized to enhance the yield of terramide C by controlling environmental factors such as iron concentration . The compound is then isolated and purified using chromatographic techniques.
Industrial Production Methods: Industrial production of terramide C follows a similar fermentation process but on a larger scale. The fermentation conditions are meticulously controlled to maximize the yield and purity of the compound. The crude extract is subjected to multiple purification steps, including high-performance liquid chromatography (HPLC), to obtain terramide C in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: (3S,6S)-1,4-dihydroxy-3,6-di(propan-2-yl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also be reduced to yield reduced forms with different biological activities.
Substitution: Substitution reactions involving terramide C can lead to the formation of various analogs with modified properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions to modify the structure of terramide C.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of terramide C, each with unique biological activities .
Aplicaciones Científicas De Investigación
(3S,6S)-1,4-dihydroxy-3,6-di(propan-2-yl)piperazine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the biosynthesis of marine-derived secondary metabolites.
Biology: Investigated for its role in microbial ecology and interactions within marine environments.
Medicine: Explored for its potential as an antimicrobial agent against drug-resistant bacterial strains.
Mecanismo De Acción
The mechanism of action of terramide C involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and subsequent cell death. The compound targets specific molecular pathways involved in bacterial cell wall synthesis and maintenance, making it highly effective against resistant bacterial strains .
Comparación Con Compuestos Similares
Terramide A: Another compound from the same family with similar antimicrobial properties but different potency.
Terramide B: Shares structural similarities with terramide C but has a distinct spectrum of activity.
Other Marine-Derived Compounds: Includes compounds like aspergillomarasmine A and B, which also exhibit antimicrobial activities.
Uniqueness: (3S,6S)-1,4-dihydroxy-3,6-di(propan-2-yl)piperazine-2,5-dione is unique due to its specific antimicrobial spectrum and its ability to disrupt bacterial cell membranes effectively. Its potency against drug-resistant strains makes it a valuable compound for further research and potential therapeutic applications .
Propiedades
Número CAS |
104187-48-6 |
|---|---|
Fórmula molecular |
C10H18N2O4 |
Peso molecular |
230.264 |
Nombre IUPAC |
(3S,6S)-1,4-dihydroxy-3,6-di(propan-2-yl)piperazine-2,5-dione |
InChI |
InChI=1S/C10H18N2O4/c1-5(2)7-9(13)12(16)8(6(3)4)10(14)11(7)15/h5-8,15-16H,1-4H3/t7-,8-/m0/s1 |
Clave InChI |
VRDPIJDRSGUDPU-YUMQZZPRSA-N |
SMILES |
CC(C)C1C(=O)N(C(C(=O)N1O)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


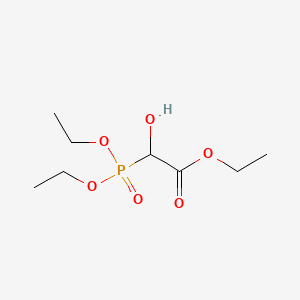
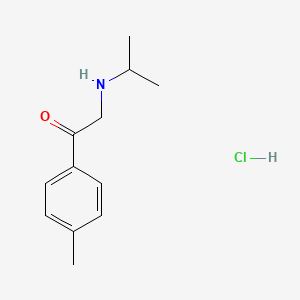
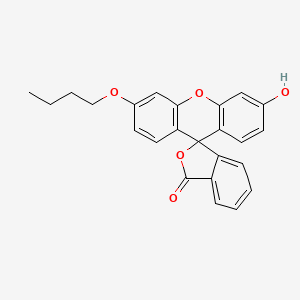
![(3S,9S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B562092.png)
![tert-butyl-[[(1R,3R,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B562093.png)
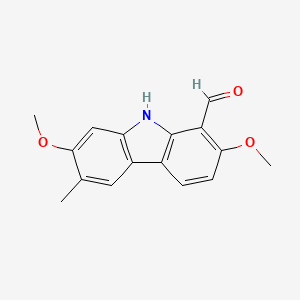


![3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid](/img/structure/B562097.png)

